molecular formula C7H8N4 B1506555 6-Hydrazinyl-1H-indazole CAS No. 72372-66-8

6-Hydrazinyl-1H-indazole

Cat. No. B1506555
CAS RN: 72372-66-8
M. Wt: 148.17 g/mol
InChI Key: JEUOXVBPTOLXDQ-UHFFFAOYSA-N
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Description

6-Hydrazinyl-1H-indazole tetrahydrochloride is a chemical compound with the CAS Number: 1266362-60-0 . It has a molecular weight of 294.01 and its IUPAC name is 6-hydrazineyl-1H-indazole tetrahydrochloride . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The Inchi Code for 6-Hydrazinyl-1H-indazole tetrahydrochloride is 1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7 (5)3-6;;;;/h1-4,10H,8H2, (H,9,11);4*1H . The linear formula is C7H12Cl4N4 .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been developed .


Physical And Chemical Properties Analysis

6-Hydrazinyl-1H-indazole tetrahydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The safety information for 6-Hydrazinyl-1H-indazole tetrahydrochloride includes GHS07 Pictograms and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for 6-Hydrazinyl-1H-indazole are not mentioned in the retrieved sources, the compound has gained significant interest among scientists due to its potential applications in scientific experiments. The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis .

properties

IUPAC Name

1H-indazol-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-10-6-2-1-5-4-9-11-7(5)3-6/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUOXVBPTOLXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717368
Record name 6-Hydrazinyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinyl-1H-indazole

CAS RN

72372-66-8
Record name 6-Hydrazinyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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